molecular formula C4H7NO2 B1295166 2-Methyl-1-nitroprop-1-ene CAS No. 1606-30-0

2-Methyl-1-nitroprop-1-ene

Cat. No. B1295166
CAS RN: 1606-30-0
M. Wt: 101.1 g/mol
InChI Key: VXMMUDFDTWWSQT-UHFFFAOYSA-N
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Description

The compound of interest, 2-Methyl-1-nitroprop-1-ene, is a nitroalkene that has been studied for its reactivity and potential applications in organic synthesis. It is characterized by the presence of a nitro group attached to an alkene, which imparts unique chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related nitroalkene compounds involves various strategies, including the use of alpha-nitro ketone intermediates. For instance, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran were synthesized using alpha-nitro ketone intermediates as electrophiles and nucleophiles . Similarly, 2-Methyl-2-nitro-1-azidopropane was synthesized through a series of reactions including condensation, substitution, and azideation . These methods highlight the versatility of nitroalkenes in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of nitroalkene derivatives has been determined using various spectroscopic techniques. For example, the structure of 2-Methyl-2-nitro-1-azidopropane was elucidated using mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (1H-NMR) spectroscopies . Additionally, the dimeric structure and hydrogen bonding patterns of 2-N-ethylamino-5-methyl-4-nitropyridine were studied using X-ray diffraction (XRD), IR, Raman methods, and density functional theory (DFT) calculations .

Chemical Reactions Analysis

The reactivity of 2-Methyl-1-nitroprop-1-ene in cycloaddition reactions has been explored, revealing insights into its regioselectivity, stereoselectivity, and molecular mechanisms. DFT computational studies have shown that [3+2] cycloaddition reactions with (Z)-C-aryl-N-phenylnitrones proceed via polar processes with asynchronous transition states, favoring the formation of 4-nitro-substituted cycloadducts . The polar character of similar cycloaddition reactions has been confirmed by reactivity indices and computational algorithms . Kinetic studies on the [2+3] cycloaddition of triphenylnitrone to trans-1-nitroprop-1-ene have indicated a concerted mechanism despite the π-deficient character of the dipolarophile .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroalkene derivatives have been studied through various experimental and computational methods. The internal rotation and equilibrium structure of 2-methyl-2-nitropropane were investigated using electron diffraction, vibrational and microwave spectroscopy, and quantum chemical calculations, providing detailed information on bond lengths, valence angles, and barriers to internal rotation . The synthesis and ionic polymerization of 1,2-epoxy-3-nitropropane have been improved, and the polymerization mechanisms have been analyzed, revealing limitations in molecular weight due to competitive mechanisms .

Scientific Research Applications

Application 1: Organic Synthesis

  • Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in [3 + 2] cycloaddition reactions with (Z)-C-aryl-N-phenylnitrones . This reaction is valuable for organic synthesis due to the wide range of potential transformations of the NO2 group .
  • Methods of Application or Experimental Procedures : The reaction paths for [3 + 2] cycloaddition between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones were explored at the B3LYP/6-31G (d) level of theory . The processes were found to be initiated by the attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .
  • Results or Outcomes : The interaction favors the formation of 4-nitro-substituted cycloadducts . Based on a molecular electron density theory (MEDT) study, the processes of interest should be considered polar processes with asynchronous transition states (TSs) .

Application 2: Gas Phase and Gas Solid Interface Ozonolysis

  • Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in the study of gas phase and gas solid interface ozonolysis of nitrogen containing alkenes . This research is important for understanding the environmental fates of emerging contaminants .
  • Methods of Application or Experimental Procedures : The gas phase ozonolysis rate constants at 296 K were measured for 2-methyl-1-nitroprop-1-ene and other compounds . A multiphase kinetics model (KM-GAP) was used to probe the gas−solid kinetics .
  • Results or Outcomes : The gas phase ozonolysis rate constant at 296 K for 2-methyl-1-nitroprop-1-ene was found to be (3.5 ± 0.9) × 10−20 cm3molecule−1s, implying a lifetime of 134 days in the presence of 100 ppb ozone in the atmosphere . The study found that a nitro group attached to the C=C lowers the gas phase rate constant by 2−3 orders of magnitude compared to the simple alkenes .

Application 3: Synthesis of Nitro Compounds

  • Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in the synthesis of nitro compounds . Nitro compounds are important in the chemical industry and can be used to make a variety of products, including pharmaceuticals, dyes, and explosives .
  • Methods of Application or Experimental Procedures : The synthesis of nitro compounds typically involves the reaction of a nitroalkene, such as 2-methyl-1-nitroprop-1-ene, with a nucleophile . The nitro group can then be reduced to an amine, providing a versatile route to a variety of functionalized compounds .
  • Results or Outcomes : The use of 2-methyl-1-nitroprop-1-ene in the synthesis of nitro compounds allows for the production of a wide range of products with diverse properties . The exact outcomes depend on the specific reactions and conditions used .

Safety And Hazards

The safety information for 2-Methyl-1-nitroprop-1-ene includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing mist/vapours/spray and avoiding contact with skin and eyes .

Future Directions

The future directions for the study of 2-Methyl-1-nitroprop-1-ene could involve further exploration of its [3+2] cycloaddition reactions with various compounds . Additionally, the environmental impacts of this compound and its degradation products could be an area of future research .

properties

IUPAC Name

2-methyl-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMMUDFDTWWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166943
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-nitroprop-1-ene

CAS RN

1606-30-0
Record name 1-Propene, 2-methyl-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1606-30-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-nitroprop-1-ene
Reactant of Route 2
2-Methyl-1-nitroprop-1-ene

Citations

For This Compound
33
Citations
E Dresler, A Kącka-Zych, M Kwiatkowska… - Journal of Molecular …, 2018 - Springer
… A topological analysis of the ELF of 2-methyl-1-nitroprop-1-ene 1 and C,N-diphenylnitrone 2d was … ELF topological analysis of 2-methyl-1-nitroprop-1-ene 1 shows the presence of two …
Number of citations: 21 link.springer.com
W Wang, X Wang, PSJ Lakey, MJ Ezell… - The Journal of …, 2022 - ACS Publications
… The model compounds chosen for these studies are 2-methyl-1-nitroprop-1-ene (NTP, AK Scientific, 95%), 4-methyl-4-nitro-1-pentene (MNP, MuseChem, 96%), N,N-dimethylallylamine …
Number of citations: 2 pubs.acs.org
SAM Salih, HA Basheer, JV de Julián-Ortiz… - International Journal of …, 2023 - mdpi.com
[3+2] cycloaddition reactions play a crucial role in synthesizing complex organic molecules and have significant applications in drug discovery and materials science. In this study, the [3…
Number of citations: 1 www.mdpi.com
TJ Potter, DN Kamber, BQ Mercado, JA Ellman - ACS catalysis, 2017 - ACS Publications
… Although acyclic 2-methyl-1-nitroprop-1-ene and trans-α-methyl-β-nitrostyrene did not couple under these reaction conditions, we were pleased to find modest to good yields of the …
Number of citations: 112 pubs.acs.org
X Wang, W Wang, LM Wingen, V Perraud, MJ Ezell… - Science …, 2023 - science.org
… The rate constants for nitro-alkenes [2-methyl-1-nitroprop-1-ene (NTP) and 4-methyl-4-nitro-1-pentene (MNP)] and nitro-enamines (DMNE and NPM) were derived from pseudo–first-…
Number of citations: 1 www.science.org
W Wang, MJ Ezell, PSJ Lakey… - Proceedings of the …, 2020 - National Acad Sciences
… To test whether a CI of this type can form HONO, some experiments were also carried out on the reaction of O 3 with gas-phase 2-methyl-1-nitroprop-1-ene, which would be expected to …
Number of citations: 13 www.pnas.org
DA Vasilenko, KN Sedenkova, TS Kuznetsova… - …, 2019 - thieme-connect.com
… nitration of 2-methyl-1-nitroprop-1-ene with a mixture of sulfuric and nitric acids.[105] Obviously, it is impossible to perform 1,3-dipolar cycloaddition reactions in the presence of …
Number of citations: 21 www.thieme-connect.com
NN Makhova, AS Kulikov - Russian Chemical Reviews, 2013 - iopscience.iop.org
The review summarizes data on the development of methods of synthesis and reactivity of monocyclic amino-and nitrofuroxans published in the last 20–25 years. The details of the …
Number of citations: 55 iopscience.iop.org
R Vroemans, Y Verhaegen, MTT Dieu… - Beilstein Journal of …, 2018 - beilstein-journals.org
… 2,2-Dimethyl-substituted derivative 5i was prepared from 2-methyl-1-nitroprop-1-ene (2d) and interestingly, 1,4-bis((E)-2-nitrovinyl)benzene (2e) furnished bis-chromenotriazole 5p in 26…
Number of citations: 15 www.beilstein-journals.org
R Jasiński - Journal of Molecular Graphics and Modelling, 2020 - Elsevier
The molecular reaction mechanism of (Z)-C,N-diphenylnitrone and 1,2-bismethylene-3,3,4,4,5,5-hexamethylcyclopentane was verified, based on M062x/6-311 + G(d) quantumchemical …
Number of citations: 16 www.sciencedirect.com

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